molecular formula C12H11NO3 B7813979 3-Cinnamoyloxazolidin-2-one

3-Cinnamoyloxazolidin-2-one

Cat. No.: B7813979
M. Wt: 217.22 g/mol
InChI Key: MZFIOCKXBSMAKY-VOTSOKGWSA-N
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Description

3-Cinnamoyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound features a five-membered ring containing both oxygen and nitrogen atoms, with a cinnamoyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnamoyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cinnamoyl chloride with oxazolidin-2-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Cinnamoyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cinnamoyl group to a saturated alkyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Saturated alkyl-substituted oxazolidinones.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

3-Cinnamoyloxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in developing new antibacterial agents, particularly against resistant strains.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3-Cinnamoyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth and replication.

Comparison with Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.

    Tedizolid: A more potent oxazolidinone derivative with improved efficacy and tolerability.

    Contezolid: Another oxazolidinone antibiotic under clinical investigation.

Uniqueness: 3-Cinnamoyloxazolidin-2-one is unique due to its cinnamoyl group, which imparts distinct chemical and biological properties

Biological Activity

3-Cinnamoyloxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with oxazolidinone precursors. The process can be optimized through various coupling methods, including the Chan–Evans–Lam coupling technique, which has been reported to yield high purity and yield of the desired product .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator. The concentration-dependent effects were measured using the Griess assay, revealing a marked reduction in NO levels upon treatment with this compound compared to control groups .

Table 1: Effect of this compound on Nitric Oxide Production

Concentration (µg/mL)NO Production (µg/mL)
Control20
515
1010
205

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The growth inhibition was assessed using the MTT assay, which indicated that the compound significantly reduces cell viability in a concentration-dependent manner.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineGI50 (µM)% Viability at 10 µM
MDA-MB-23128<47%
PC-338~56%

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

The proposed mechanism for the biological activity of this compound includes modulation of signaling pathways involved in inflammation and cancer progression. It is hypothesized that the compound interferes with NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines and enhanced apoptotic signaling in cancer cells .

In Vivo Studies

Recent studies have also explored the in vivo effects of this compound. An animal model of inflammation demonstrated that administration of this compound significantly reduced swelling and pain associated with induced inflammation. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Clinical Implications

While preclinical studies are promising, further research is needed to evaluate the safety and efficacy of this compound in human subjects. Future clinical trials will be essential to establish therapeutic dosages and potential side effects.

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFIOCKXBSMAKY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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